molecular formula C22H25N3O7S B3014987 3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886925-15-1

3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B3014987
CAS RN: 886925-15-1
M. Wt: 475.52
InChI Key: VHROYYCDHGDXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . These structures could suggest potential bioactivity, but without specific studies or data, it’s hard to predict the exact properties of this compound.

Scientific Research Applications

Anticancer Research

  • A series of compounds related to the specified chemical structure were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This indicates a potential application in developing novel anticancer therapeutics (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

  • Novel sulfonyl derivatives have been synthesized, exhibiting moderate to significant antibacterial and antifungal activities. Some compounds demonstrated excellent antitubercular properties, suggesting their application in treating infectious diseases (Suresh Kumar et al., 2013).

Anti-Inflammatory and Anti-Cancer Agents

  • Substituted compounds within this chemical family have been synthesized with potential anti-inflammatory and anti-cancer applications. This research indicates the versatility of these compounds in developing treatments for inflammatory conditions and cancer (Gangapuram et al., 2009).

Material Science

  • Iridium(III) complexes with oxadiazol-substituted amide ligands have been developed for use in organic light-emitting diodes (OLEDs), showcasing the application of these compounds in creating more efficient and low-energy electronic displays (Zhang et al., 2016).

Molecular Docking and Theoretical Studies

  • Theoretical investigation and molecular docking studies of sulfonylamide derivatives have been conducted to explore their potential as COVID-19 drugs. This highlights the relevance of these compounds in current pharmaceutical research aimed at finding effective treatments for emerging diseases (Fahim et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used . Without specific safety data or MSDS information, it’s impossible to provide a detailed safety assessment.

properties

IUPAC Name

3,4,5-triethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-5-29-16-12-14(13-17(30-6-2)19(16)31-7-3)20(26)23-22-25-24-21(32-22)15-10-8-9-11-18(15)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHROYYCDHGDXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.